![molecular formula C11H15NO B11913571 7-Methoxy-3,3-dimethylindoline](/img/structure/B11913571.png)
7-Methoxy-3,3-dimethylindoline
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Overview
Description
7-Methoxy-3,3-dimethylindoline is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a methoxy group at the 7th position and two methyl groups at the 3rd position of the indoline ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3,3-dimethylindoline can be achieved through several methods. One common approach involves the condensation of 5-methoxy-2,3,3-trimethylindoline with squaric acid. This reaction typically proceeds under reflux conditions in a suitable solvent, yielding the desired product in moderate to good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3,3-dimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups at specific positions on the indoline ring.
Scientific Research Applications
Biological Activities
Research indicates that 7-Methoxy-3,3-dimethylindoline exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds related to this compound. For instance, derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the methoxy group is thought to enhance these properties by stabilizing free radicals.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation are contributing factors.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of synthesized derivatives of this compound against MCF-7 cells, several compounds were tested using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin .
Compound | IC50 (µM) | Comparison with Doxorubicin |
---|---|---|
Compound A | 15 | More effective |
Compound B | 20 | Comparable |
Doxorubicin | 25 | Reference |
Case Study 2: Neuroprotective Activity
Another study explored the neuroprotective effects of this compound derivatives in models of oxidative stress. The findings suggested that these compounds could significantly reduce neuronal cell death induced by oxidative agents.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
3,3-Dimethylindoline: Lacks the methoxy group at the 7th position, resulting in different chemical properties and reactivity.
7-Methoxyindoline: Lacks the two methyl groups at the 3rd position, affecting its biological activity and applications.
Indoline: The parent compound without any substituents, serving as a basis for comparison with its derivatives.
Uniqueness: 7-Methoxy-3,3-dimethylindoline is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties
Biological Activity
7-Methoxy-3,3-dimethylindoline is a compound belonging to the indoline family, characterized by its unique structure that includes a methoxy group at the 7-position and two methyl groups at the 3-position. This structure is significant as it enhances the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C11H13N. The presence of the methoxy and dimethyl groups influences its electrophilic substitution reactions, particularly enhancing reactivity at the indole ring. This reactivity is crucial for its interaction with various biological targets.
Research indicates that this compound may act on multiple biological pathways. Indole derivatives are known to function as receptor agonists or antagonists, modulating signaling pathways within cells. For instance, some studies suggest that compounds with similar structures can activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and immune responses.
Biological Activities
- Antioxidant Activity : Preliminary studies have shown that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress-related conditions.
- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects, particularly in models of metabolic syndrome where it appears to influence pathways related to inflammation .
- Metabolic Regulation : Recent investigations have highlighted its role in inducing activating transcription factor 3 (ATF3), which is associated with lipid metabolism and could be beneficial in treating metabolic syndrome .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- A study on metabolic syndrome reported that this compound significantly improved weight loss and reduced adipose tissue in high-fat diet-induced mice models. The biochemical analysis indicated improvements in liver function and plasma triglyceride levels .
- Another investigation focused on its synthesis and reactivity patterns, revealing that the methoxy group enhances electrophilic attack at various positions on the indole ring, which could lead to diverse biological interactions .
Comparative Analysis
To understand the uniqueness of this compound compared to other similar compounds, a comparative table is provided:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3,3-Dimethylindole | Lacks methoxy group | Basic structure without additional groups |
5-Methoxyindole | Methoxy at position 5 | Different position affecting reactivity |
4-Methoxyindole | Methoxy at position 4 | Different position affecting reactivity |
5-Hydroxyindole | Hydroxyl group instead of methoxy | Different functional group affecting solubility |
4-Bromo-7-methoxy-3,3-dimethylindoline | Bromine at position 4 | Enhanced reactivity due to halogen presence |
The presence of both a methoxy group and dimethyl substitutions sets this compound apart from these similar compounds by enhancing its reactivity and potentially its biological activity.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
7-methoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-12-10-8(11)5-4-6-9(10)13-3/h4-6,12H,7H2,1-3H3 |
InChI Key |
DIHUHBQSENOANM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC=C2OC)C |
Origin of Product |
United States |
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